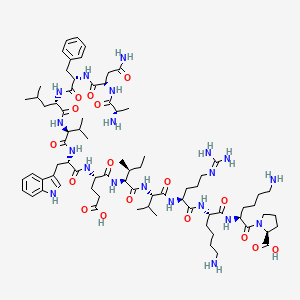

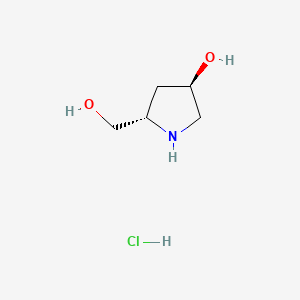

![molecular formula C17H18N2O3S B586223 N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine CAS No. 1391068-09-9](/img/structure/B586223.png)

N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine is a metabolite of Atazanavir . Atazanavir is an antiretroviral medication used to treat HIV/AIDS . The molecular formula of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine is C17H18N2O3S .

Molecular Structure Analysis

The molecular structure of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine consists of a cysteine molecule that has been acetylated at the nitrogen atom and has a [4-(2-pyridinyl)benzyl] group attached to the sulfur atom .Physical And Chemical Properties Analysis

The molecular weight of N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine is 330.4 g/mol . Other physical and chemical properties such as boiling point, density, and solubility were not found in the sources.科学的研究の応用

Antioxidant and Anti-inflammatory Properties

NAC, as an acetylated form of the amino acid L-cysteine, serves as a precursor to glutathione (GSH), a powerful antioxidant. Its antioxidant activity is crucial in managing diseases like cystic fibrosis (CF), where it helps in airway inflammation and redox balance restoration. NAC's ability to prevent and eradicate biofilms, especially those from Pseudomonas aeruginosa infections in CF, marks its significance in respiratory health (Guerini et al., 2022).

Hepatic Protection and Anti-inflammatory Effects

In the context of liver diseases, which are often associated with oxidative stress (OS) and inflammation, NAC shows promising results. Its role in supplementing cysteine for GSH synthesis highlights its therapeutic potential in mitigating markers of inflammation and OS in hepatic damage. This underscores NAC's importance in managing liver disease, given its broad antioxidative and anti-inflammatory roles (Andrade et al., 2015).

Role in Psychiatric Disorders

NAC's application extends into psychiatry, where it has been identified as beneficial in treating disorders such as addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder. Its mechanisms, likely involving modulation of glutamatergic, neurotropic, and inflammatory pathways, position NAC as a promising agent in the psychiatric treatment landscape (Dean et al., 2011).

Antimicrobial Applications

Exploring the antimicrobial effects, NAC has been studied for its role in managing acute respiratory distress syndrome (ARDS) and acute lung injury (ALI), conditions resembling COVID-19 symptoms. The potential of NAC to improve outcomes in these conditions by modulating inflammation and oxidative stress signals its applicability in infectious diseases, particularly in acute care settings (Schloss et al., 2020).

作用機序

While the specific mechanism of action for N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine is not mentioned in the sources, it’s known that its parent compound, Atazanavir, is used as an antiretroviral medication. Atazanavir works by inhibiting the enzyme HIV-1 protease, preventing the formation of mature virions .

特性

IUPAC Name |

(2R)-2-acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-12(20)19-16(17(21)22)11-23-10-13-5-7-14(8-6-13)15-4-2-3-9-18-15/h2-9,16H,10-11H2,1H3,(H,19,20)(H,21,22)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBPUXNKKKMWON-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC1=CC=C(C=C1)C2=CC=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCC1=CC=C(C=C1)C2=CC=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。